Cyclohexyl trichloroacetate
Description
Cyclohexyl trichloroacetate (C₈H₁₁Cl₃O₂) is an ester derived from trichloroacetic acid (TCA) and cyclohexanol. The compound features a cyclohexyl group esterified to a trichloroacetyl moiety, conferring unique steric and electronic properties. Trichloroacetates are known for their strong electron-withdrawing effects due to the three chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. This compound is primarily utilized in organic synthesis and specialty chemical applications, where its stability and reactivity are advantageous .
Properties
CAS No. |
40410-64-8 |
|---|---|
Molecular Formula |
C8H11Cl3O2 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
cyclohexyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H11Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
JHQDTBUIULOZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
Cyclohexyl trichloroacetate undergoes hydrolysis under both acidic and basic conditions, yielding trichloroacetic acid and cyclohexanol.
| Condition | Reaction | Products |
|---|---|---|
| Acidic | Hydrolysis in H⁺/H₂O | TCA (CCl₃COOH) + Cyclohexanol (C₆H₁₁OH) |
| Basic | Hydrolysis in OH⁻/H₂O | Sodium trichloroacetate (CCl₃COONa) + Cyclohexanol |
Mechanism :
-
In acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond.
-
In basic conditions, the hydroxide ion deprotonates the carbonyl oxygen, forming a tetrahedral intermediate that collapses to release the cyclohexyl alcohol and trichloroacetate salt.
Decomposition into Dichlorocarbene
This compound can decompose thermally or under strong base conditions to generate dichlorocarbene (CCl₂), a reactive intermediate.
| Condition | Reaction | Products |
|---|---|---|
| Heating | Thermal decomposition | CCl₂ (dichlorocarbene) + CO₂ + Cyclohexanol |
| Strong base | Base-induced elimination | CCl₂ + CO₂⁻ + Cyclohexanol |
Mechanism :
-
Decarboxylation : The trichloroacetate group loses CO₂, forming a trichloromethanide intermediate (CCl₃⁻).
-
Elimination : A chloride ion (Cl⁻) is expelled, generating dichlorocarbene (CCl₂).
This reaction is analogous to the decomposition of sodium trichloroacetate, which also produces dichlorocarbene via a two-step mechanism involving decarboxylation and elimination .
Trichloromethylation Reactions
While less reactive than sodium trichloroacetate, this compound may participate in trichloromethylation under specific conditions, such as in the presence of strong bases or in polar aprotic solvents.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic attack | Strong base (e.g., NaOH) + aldehyde | Trichloromethylcarbinol derivatives |
Mechanism :
-
The ester may act as a trichloromethylating agent by transferring the CCl₃ group to nucleophilic substrates, though efficiency is lower compared to sodium trichloroacetate due to the ester's reduced nucleophilicity.
-
Example: Sodium trichloroacetate reacts with aromatic aldehydes to form 2,2,2-trichloromethylcarbinols via decarboxylative addition .
Enzymatic Metabolism
Trichloroacetic acid, a metabolite of this compound, has been studied in enzymatic systems. While direct data on this compound is limited, trichloroacetic acid is metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in human liver and placental microsomes .
Research Findings and Trends
-
Hydrolysis Efficiency : Acidic hydrolysis of sodium trichloroacetate yields >95% trichloroacetic acid, suggesting similar efficiency for this compound under analogous conditions .
-
Decomposition Control : The dichlorocarbene intermediate is highly reactive and can participate in cycloaddition or insertion reactions, though specific examples with this compound remain unreported .
-
Reactivity Comparison : Sodium trichloroacetate is more reactive than esters like this compound due to its ionic nature, enabling direct participation in nucleophilic reactions .
References
-
US Patent US2695918A (1954).
-
Jensen et al. (2014). J. Org. Chem. 79 , 1174–1183.
-
OpenStax (2023). Organic Chemistry.
-
PMC3982398 (2009).
-
Ataman Kimya (2010).
-
OpenStax (2023). Organic Chemistry.
-
ChemicalBook (2021).
-
PubChem CID 12386723.
Scientific Research Applications
Cyclohexyl trichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl trichloroacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release trichloroacetic acid and cyclohexanol, which may exert their effects through different biochemical pathways. Trichloroacetic acid, for example, is known to precipitate proteins and nucleic acids, making it useful in biochemical assays.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Kooyman et al. demonstrated that α-substituents (e.g., Cl, F) on acetates dramatically alter reactivity. Trichloro substituents likely exert greater steric and electronic effects than fluoro analogs, making this compound a potent electrophile in specific reactions .
- Synthetic Utility : this compound’s stability makes it valuable in multi-step syntheses requiring selective acylations .
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